molecular formula C21H18N2OS B14982762 N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide

Cat. No.: B14982762
M. Wt: 346.4 g/mol
InChI Key: JIJIDIJAEFPBLN-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE is a complex organic compound that features an indole ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE typically involves the reaction of indole derivatives with thiophene and benzamide under specific conditionsThe reaction conditions often require the use of catalysts such as palladium or copper and may involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds .

Scientific Research Applications

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, in cancer research, it may inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]HYDROXYLAMINE: Similar structure but with a hydroxylamine group instead of a benzamide group.

    N-[(1-METHYL-1H-INDOL-3-YL)METHYL]-2-(1H-PYRAZOL-1-YL)ACETAMIDE: Contains a pyrazole ring instead of a thiophene ring.

Uniqueness

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE is unique due to its combination of indole, thiophene, and benzamide moieties, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide

InChI

InChI=1S/C21H18N2OS/c1-23(21(24)15-8-3-2-4-9-15)20(19-12-7-13-25-19)17-14-22-18-11-6-5-10-16(17)18/h2-14,20,22H,1H3

InChI Key

JIJIDIJAEFPBLN-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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